1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL

Catalog No.
S13734676
CAS No.
M.F
C11H23NO
M. Wt
185.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclop...

Product Name

1-(1-Amino-2-methylpropan-2-YL)-2,2-dimethylcyclopentan-1-OL

IUPAC Name

1-(1-amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

InChI

InChI=1S/C11H23NO/c1-9(2)6-5-7-11(9,13)10(3,4)8-12/h13H,5-8,12H2,1-4H3

InChI Key

RIUUSYDDVQFSKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C(C)(C)CN)O)C

1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol is a chemical compound with the molecular formula C_{10}H_{21}NO. It features a cyclopentanol structure with two dimethyl groups and an amino group attached to a branched chain. This compound is of interest in various fields including medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

The chemical behavior of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol can be characterized by its ability to participate in various organic reactions, such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction reactions: The alcohol functional group can undergo reduction, potentially converting it into ethers or more complex alcohols.
  • Acid-base reactions: The amino group also allows the compound to behave as a base, engaging in protonation and deprotonation reactions.

Synthesis of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol typically involves:

  • Starting Materials: Utilizing commercially available precursors such as 2,2-dimethylcyclopentanone.
  • Amine Introduction: The introduction of the amino group can be achieved through reductive amination or other amination techniques.
  • Functional Group Modifications: Subsequent steps may involve protecting groups for the hydroxyl or amino functionalities during multi-step synthesis.

These methods are crucial for obtaining high yields and purity of the desired compound.

The potential applications of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol span several areas:

  • Pharmaceutical Development: As a building block for drug synthesis or as a candidate for drug development due to its structural characteristics.
  • Chemical Research: Useful in studies involving organic synthesis and reaction mechanisms.
  • Material Science: Potential use in the development of new materials with specific properties due to its unique chemical structure.

Interaction studies involving 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol are essential for understanding its pharmacodynamics and pharmacokinetics. These studies may focus on:

  • Binding Affinity: Assessing how well this compound binds to specific receptors or enzymes.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems and its resultant bioactivity.

Such studies are critical for determining safety profiles and therapeutic potentials.

Several compounds share structural similarities with 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol. Here are some notable examples:

Compound NameCAS NumberStructural Features
1-Amino-2-methylpropan-2-ol2854-16-2Simple amino alcohol without cyclopentane structure
3-Aminopropan-1-ol6170-30-3Linear structure with primary amine
1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol1507948-23-3Similar cyclopentanol structure but different branching
2-Amino-2-methylpropanol11807Contains an amino group but lacks the cyclopentane framework

Uniqueness

The uniqueness of 1-(1-Amino-2-methylpropan-2-yl)-2,2-dimethylcyclopentan-1-ol lies in its combination of a cyclopentanol framework with branched alkyl groups and an amino functionality. This specific arrangement may confer distinct properties that could be exploited in medicinal chemistry compared to other similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

185.177964357 g/mol

Monoisotopic Mass

185.177964357 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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